3-{3-[2-Methoxy-5-(4-nitrobenzyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The pyridine ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification methods are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(3-{2-HYDROXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE.
Reduction: Formation of 3-(3-{2-METHOXY-5-[(4-AMINOPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE.
Substitution: Formation of halogenated derivatives depending on the substituent used.
Scientific Research Applications
3-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The oxadiazole ring can also interact with enzymes, inhibiting their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 5-(((5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
3-(3-{2-METHOXY-5-[(4-NITROPHENYL)METHYL]PHENYL}-1,2,4-OXADIAZOL-5-YL)PYRIDINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H16N4O4 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-[2-methoxy-5-[(4-nitrophenyl)methyl]phenyl]-5-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H16N4O4/c1-28-19-9-6-15(11-14-4-7-17(8-5-14)25(26)27)12-18(19)20-23-21(29-24-20)16-3-2-10-22-13-16/h2-10,12-13H,11H2,1H3 |
InChI Key |
SXNVZOPIXNWUCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C3=NOC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.